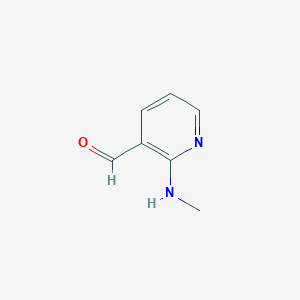

2-(甲基氨基)烟醛

描述

2-(Methylamino)nicotinaldehyde (MANA) is an organic compound belonging to the class of aldehydes. It is a derivative of nicotinic acid and is composed of a methyl group attached to the nitrogen atom of the nicotinic acid. MANA has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology.

科学研究应用

代谢研究和尿毒症毒性

2-(甲基氨基)烟醛作为烟酰胺代谢的一部分,在与代谢途径及其影响相关的研究中发挥作用。在尿毒症的背景下,其代谢产物之一,N-甲基-2-吡啶酮-5-羧酰胺(2PY),已被确认为尿毒素。这一发现对于理解晚期肾脏疾病中的代谢并发症具有重要意义,特别是与高磷水平和潜在尿毒毒性相关的情况(Lenglet等,2016年)。此外,2PY对多聚(ADP-核糖)聚合酶-1活性的抑制暗示着可能与DNA复制和修复机制(Rutkowski et al., 2003)有关。

有机化学中的合成和功能化

2-(甲基氨基)烟醛被用作各种有机化合物合成的起始物质。例如,它作为7-氯-3-碘-1-甲基-1,6-萘啶-2(1H)-酮的实用合成的前体,进一步用于高度功能化的1,6-萘啶酮的开发(Montoir et al., 2014)。这突显了它在药物化学和药物开发中的重要性。

抗病毒研究

研究探讨了烟醛与各种化合物反应,合成具有潜在抗病毒活性的新杂环化合物。这些研究为开发新型抗病毒药物提供了结构可能性的见解(Attaby et al., 2007)。

生物医学应用

在生物医学研究中,通过其代谢产物,2-(甲基氨基)烟醛与酶抑制剂的研究联系在一起,这对于理解各种代谢和生理过程至关重要。例如,水解烟酰胺的烟醛醛抑制了烟酰胺酶。这种抑制对于理解NAD+的代谢及其在生物老化和病原微生物生长中的作用(French et al., 2010)至关重要。

作用机制

Pharmacokinetics

The compound has a high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . Its lipophilicity (Log Po/w) is 1.19 (iLOGP), indicating a moderate level of lipophilicity, which can influence its distribution within the body . The water solubility of the compound is reported to be 2.48 mg/ml, classifying it as very soluble .

属性

IUPAC Name |

2-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGWWKGIQXCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389895 | |

| Record name | 2-(methylamino)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)nicotinaldehyde | |

CAS RN |

32399-08-9 | |

| Record name | 2-(methylamino)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

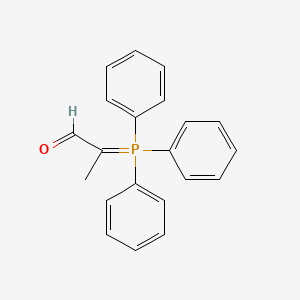

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main reaction involving 2-(Methylamino)nicotinaldehyde described in the research?

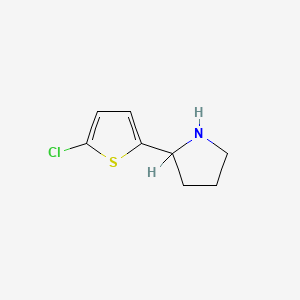

A1: The research focuses on a novel palladium-catalyzed coupling sequence using 2-(Methylamino)nicotinaldehyde and 3-Bromo-2-chlorothiophene. [] This reaction efficiently constructs 4-pyridone fused hybrid scaffolds, which are valuable building blocks for various chemical syntheses, particularly in medicinal chemistry.

Q2: What is the significance of using a palladium catalyst in this reaction?

A2: Palladium catalysts are known for their ability to facilitate cross-coupling reactions between organic halides and various nucleophiles. [] In this specific case, the palladium catalyst enables the coupling between the aldehyde group of 2-(Methylamino)nicotinaldehyde and the bromine atom of 3-Bromo-2-chlorothiophene, forming a new carbon-carbon bond. This reaction wouldn't proceed efficiently without the presence of the catalyst.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)